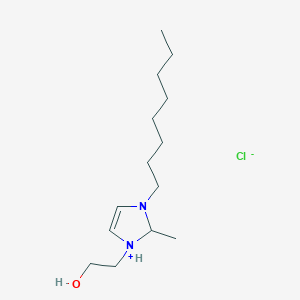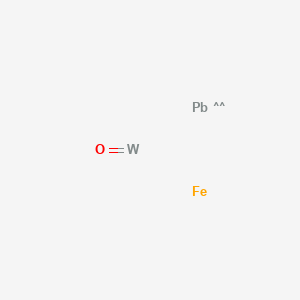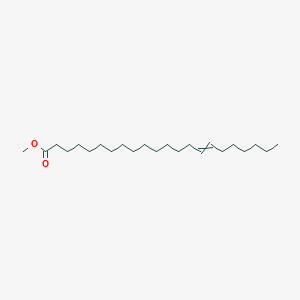![molecular formula C8H5BrCl2O B14508678 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene CAS No. 63291-25-8](/img/structure/B14508678.png)
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom and an ether linkage to a 2,2-dichloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the 2,2-dichloroethenyl group. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then reacted with 2,2-dichloroethenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chlorobenzene: Features a bromine and chlorine atom on the benzene ring.
1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the 2,2-dichloroethenyl group.
1-Bromo-4-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler halogenated benzenes.
Eigenschaften
CAS-Nummer |
63291-25-8 |
|---|---|
Molekularformel |
C8H5BrCl2O |
Molekulargewicht |
267.93 g/mol |
IUPAC-Name |
1-bromo-3-(2,2-dichloroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
InChI-Schlüssel |
WEMZHCQVBZIIMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)


![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)





